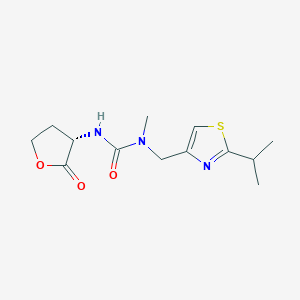

(S)-1-((2-Isopropylthiazol-4-yl)methyl)-1-methyl-3-(2-oxotetrahydrofuran-3-yl)urea

Description

(S)-1-((2-Isopropylthiazol-4-yl)methyl)-1-methyl-3-(2-oxotetrahydrofuran-3-yl)urea is a chiral urea derivative characterized by a 2-isopropylthiazole moiety linked to a methyl group and a 2-oxotetrahydrofuran-3-yl substituent. The (S)-configuration at the stereogenic center influences its biological interactions and physicochemical properties. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity.

Properties

IUPAC Name |

1-methyl-3-[(3S)-2-oxooxolan-3-yl]-1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-8(2)11-14-9(7-20-11)6-16(3)13(18)15-10-4-5-19-12(10)17/h7-8,10H,4-6H2,1-3H3,(H,15,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSVVYNNTWRTHI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC2CCOC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H]2CCOC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801120714 | |

| Record name | N-Methyl-N-[[2-(1-methylethyl)-4-thiazolyl]methyl]-N′-[(3S)-tetrahydro-2-oxo-3-furanyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004316-93-1 | |

| Record name | N-Methyl-N-[[2-(1-methylethyl)-4-thiazolyl]methyl]-N′-[(3S)-tetrahydro-2-oxo-3-furanyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004316-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-((2-(1-methylethyl)-4-thiazolyl)methyl)-N'-((3S)-tetrahydro-2-oxo-3-furanyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-[[2-(1-methylethyl)-4-thiazolyl]methyl]-N′-[(3S)-tetrahydro-2-oxo-3-furanyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-((2-(1-METHYLETHYL)-4-THIAZOLYL)METHYL)-N'-((3S)-TETRAHYDRO-2-OXO-3-FURANYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45JLV6JNM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(S)-1-((2-Isopropylthiazol-4-yl)methyl)-1-methyl-3-(2-oxotetrahydrofuran-3-yl)urea, with CAS number 1004316-93-1, is a compound of interest in pharmaceutical research, particularly as an impurity associated with the drug Cobicistat. Understanding its biological activity is essential for evaluating its safety and efficacy in drug formulations. This article reviews available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of 297.37 g/mol. The structure features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 297.37 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

| Storage Conditions | Sealed in dry, 2–8°C |

Research indicates that this compound may exert its biological effects through interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural similarity to other thiazole-containing compounds suggests potential activity against specific enzymes related to drug metabolism.

Pharmacological Effects

- Antiviral Activity : As an impurity in Cobicistat formulations, this compound may contribute to the overall antiviral efficacy of the drug. Cobicistat itself is a booster for antiretroviral therapies, enhancing the pharmacokinetics of protease inhibitors.

- Toxicological Profile : Preliminary studies suggest that while the compound has therapeutic potential, it may also exhibit toxicological effects at certain concentrations. The safety profile needs thorough evaluation during clinical trials.

Study 1: Pharmacokinetics and Safety Evaluation

A recent study evaluated the pharmacokinetics of Cobicistat and its impurities, including this compound. The findings indicated that this impurity does not significantly alter the pharmacokinetic parameters of Cobicistat but may have implications for long-term safety in patients.

Study 2: In Vitro Activity

In vitro assays demonstrated that this compound exhibits moderate inhibitory activity against certain viral strains. The compound's efficacy was compared to standard antiviral agents, highlighting its potential as a secondary therapeutic option.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structure is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison of Urea Derivatives

- Target vs. Compound A (): The target’s 2-oxotetrahydrofuran group confers higher polarity compared to Compound A’s diphenylhexane-carbamate chain, which may enhance solubility in aqueous environments. However, Compound A’s carbamate and hydroxy groups could improve bioavailability through enhanced hydrogen bonding .

- Target vs. Molecule A101 (): Molecule A101 incorporates a perfluoroethoxy group and oxadiazole ring, which likely increase lipophilicity and resistance to oxidative metabolism. The target’s tetrahydrofuran lactone may offer better conformational flexibility for target binding compared to A101’s rigid thiazolidinone-pyrrolidine system .

Inferred Bioactivity

- Compound A (): Pharmacopeial listings imply standardization for therapeutic use, possibly in antiviral or anti-inflammatory contexts due to thiazole’s prevalence in such agents .

- Molecule A101 (): Patent applications highlight its design for high bioactivity, likely targeting receptors requiring fluorinated motifs (e.g., CNS or anticancer targets) .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (S)-1-((2-Isopropylthiazol-4-yl)methyl)-1-methyl-3-(2-oxotetrahydrofuran-3-yl)urea, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis of this urea derivative involves multi-step reactions, including:

- Thiazole ring formation : Start with 2-isopropylthiazole-4-carbaldehyde, followed by reductive amination with methylamine to introduce the methyl group.

- Urea linkage : Couple the thiazole intermediate with 2-oxotetrahydrofuran-3-amine using carbonyldiimidazole (CDI) or phosgene analogs under anhydrous conditions.

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation for tetrahydrofuran stereochemistry) to ensure the (S)-configuration. Enantiomeric purity is validated via chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituents on the thiazole and tetrahydrofuran rings (e.g., isopropyl group δ ~1.2–1.4 ppm, urea NH protons δ ~6.5–7.5 ppm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ peak).

- X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable.

- IR spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and tetrahydrofuran lactone C=O (~1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, protein binding kinetics). Strategies include:

- Orthogonal assays : Validate cytotoxicity in both 2D cell monolayers and 3D spheroid models.

- Target engagement studies : Use thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding to suspected targets (e.g., kinases or proteases).

- Metabolic stability testing : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

Q. What computational approaches are effective for predicting the biological targets of this urea derivative?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries, prioritizing the tetrahydrofuran and urea moieties as hydrogen-bond donors.

- Pharmacophore modeling : Identify key features (e.g., hydrophobic isopropyl group, hydrogen-bond acceptors) using tools like LigandScout.

- Machine learning : Train models on datasets of urea-containing compounds with known targets (e.g., ChEMBL or PubChem BioAssay data) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?

- Methodological Answer :

- Analog synthesis : Replace the tetrahydrofuran-2-one with other lactones (e.g., γ-butyrolactone) or modify the isopropyl group to cyclopropyl for metabolic stability.

- LogP optimization : Measure partition coefficients via shake-flask experiments to balance lipophilicity and solubility.

- In vitro ADME : Assess CYP450 inhibition, plasma protein binding, and permeability (e.g., Caco-2 assay).

- In vivo PK : Test bioavailability and half-life in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.